molecular formula C12H10N2O4 B6488838 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1031605-86-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6488838
CAS No.: 1031605-86-3
M. Wt: 246.22 g/mol
InChI Key: NXGCOOQAMFOMLC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a molecular formula of C₁₀H₁₀O₃

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, starting with the formation of the benzodioxin core. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl or aryl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has found applications in various scientific research areas:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and antibacterial properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer's disease.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Acetyl-1,4-benzodioxane

  • N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives

  • N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides

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Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-12(16)14(4-3-13-11)8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGCOOQAMFOMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CNC(=O)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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